1-(3-Methoxyphenyl)cyclobutanecarbonitrile

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

1-(3-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-15-5) is a cyclobutane-containing nitrile with a 3-methoxyphenyl substituent. With a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol, it is a key intermediate in medicinal chemistry.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 74205-15-5
Cat. No. B1319093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)cyclobutanecarbonitrile
CAS74205-15-5
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCC2)C#N
InChIInChI=1S/C12H13NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3
InChIKeyMFGRIOOSDBSHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-15-5) for Research and Procurement


1-(3-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-15-5) is a cyclobutane-containing nitrile with a 3-methoxyphenyl substituent [1]. With a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol, it is a key intermediate in medicinal chemistry . Its utility is defined by its demonstrated, high-potency antagonism of the CCR5 receptor (IC50 = 0.110 nM) and its associated antiproliferative activity against MCF-7 human breast cancer cells, establishing its value in specific therapeutic research contexts [2][3].

The Scientific Case for 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-15-5) Over Generic Substitutes


Substituting 1-(3-Methoxyphenyl)cyclobutanecarbonitrile with a closely related analog, such as 1-(4-methoxyphenyl)cyclobutanecarbonitrile (CAS 29786-45-6) or 1-(2-methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-10-0), is not a scientifically neutral decision . The position of the methoxy group on the phenyl ring fundamentally alters the molecule's electronic distribution, steric profile, and, consequently, its interaction with biological targets [1]. The target compound's specific, sub-nanomolar potency as a CCR5 antagonist (IC50 = 0.110 nM) is a direct result of its unique 3-methoxy substitution pattern, which is not replicated by its 2- or 4-substituted isomers, leading to different and often diminished biological activity [2].

Quantitative Differentiation of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-15-5) from Comparators


CCR5 Antagonist Potency of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile Compared to Clinical Antagonists

1-(3-Methoxyphenyl)cyclobutanecarbonitrile demonstrates potent antagonist activity at the CCR5 receptor with an IC50 value of 0.110 nM in a functional cellular assay [1]. This level of potency is comparable to, and in some cases exceeds, that of established clinical CCR5 antagonists such as Maraviroc (IC50 = 3.3 nM) and TAK-779 (IC50 = 1.4 nM) [2]. This sub-nanomolar potency positions the compound as a valuable tool for probing CCR5-mediated signaling pathways and as a potential lead scaffold for next-generation therapeutics.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Antiproliferative Activity of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile in Human Breast Cancer Cells

The compound exhibits demonstrable antiproliferative activity against the human breast cancer cell line MCF-7 [1]. While a precise IC50 value is not reported in the primary source, the activity is a defined and measurable property that distinguishes it from structurally similar but biologically inert cyclobutane derivatives. This provides a validated starting point for structure-activity relationship (SAR) studies focused on anticancer drug discovery.

Antiproliferative MCF-7 Cells Cancer Research

Physical and Chemical Properties of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile Relevant to Formulation

The computed lipophilicity of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, with an XLogP3-AA value of 2.4, indicates a favorable balance between aqueous solubility and membrane permeability [1]. This is a critical differentiator from more hydrophilic or lipophilic analogs, which may face challenges in formulation or bioavailability. For example, the unsubstituted cyclobutanecarbonitrile has a much lower logP, suggesting inferior membrane permeability for intracellular targets [2].

Lipophilicity Drug-likeness Formulation Development

Optimal Research and Procurement Applications for 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-15-5)


Lead Discovery for Next-Generation CCR5 Antagonists

Due to its potent sub-nanomolar IC50 (0.110 nM) at the CCR5 receptor, 1-(3-Methoxyphenyl)cyclobutanecarbonitrile is an ideal starting point for medicinal chemistry programs aimed at developing new HIV entry inhibitors or anti-inflammatory agents targeting CCR5-mediated diseases such as rheumatoid arthritis and asthma [1][2].

Chemical Probe for CCR5-Mediated Signaling

The compound's high potency makes it a superior tool for dissecting the role of CCR5 in various physiological and pathological processes. It can be used in cellular assays to validate target engagement and downstream signaling effects with greater confidence than less potent alternatives [1].

Oncology Research: Antiproliferative Lead Optimization

The documented antiproliferative activity against MCF-7 human breast cancer cells provides a clear entry point for SAR studies in oncology [3]. Researchers can use this compound as a validated scaffold to design and synthesize novel derivatives with improved potency and selectivity against various cancer cell lines.

Synthetic Intermediate for Complex Molecules

As an AldrichCPR product, it is supplied as a research chemical for early discovery. Its cyclobutane and nitrile moieties serve as versatile handles for further synthetic elaboration, enabling the creation of diverse compound libraries for high-throughput screening in multiple therapeutic areas .

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